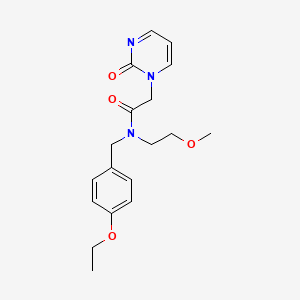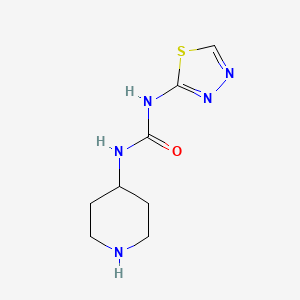![molecular formula C17H25NO3 B5901570 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide](/img/structure/B5901570.png)
2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
作用機序
2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A acts as an agonist for the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα), which plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of PPARα by 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A leads to the upregulation of genes involved in fatty acid oxidation and glucose uptake, resulting in improved insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects
Studies have shown that 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A has also been shown to reduce inflammation and improve lipid metabolism, making it a potential candidate for the treatment of metabolic disorders. In addition, 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A has been shown to have anti-tumor properties in animal models of cancer.
実験室実験の利点と制限
One advantage of using 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A in lab experiments is its specificity for PPARα, which allows for the selective activation of this nuclear receptor. However, one limitation of using 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A could focus on its potential use as a treatment for metabolic disorders such as diabetes and obesity. In addition, further studies could investigate its anti-inflammatory and anti-tumor properties and explore its potential as a cancer treatment. Other future directions could include developing new synthesis methods to improve the solubility and bioavailability of 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A and exploring its potential use in combination with other drugs or therapies.
合成法
The synthesis of 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A involves several steps, including the reaction of 2,5-dimethylphenol with 2-bromo-1-(hydroxymethyl)cyclobutane, followed by the reaction of the resulting product with N-(tert-butoxycarbonyl)propanamide. The final step involves the removal of the tert-butoxycarbonyl protecting group to yield 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A has been studied for its potential use in various scientific research applications, including as a modulator of nuclear receptors and as a potential treatment for metabolic disorders such as diabetes and obesity. 2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide A has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12-5-6-13(2)15(9-12)21-14(3)16(20)18-10-17(11-19)7-4-8-17/h5-6,9,14,19H,4,7-8,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFXCBMUEIPBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NCC2(CCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5901490.png)
![4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol](/img/structure/B5901498.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5901509.png)
![4-fluoro-2-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}phenol](/img/structure/B5901510.png)

![3-methoxy-2-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}phenol](/img/structure/B5901523.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5901524.png)


![{1-[1-(7-methoxy-3,7-dimethyloctyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5901539.png)
![N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5901547.png)
![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)